molecular formula C6H9N7O9 B8566381 3,3,7,7-Tetranitro-1-nitroso-1,5-diazocane CAS No. 88538-43-6

3,3,7,7-Tetranitro-1-nitroso-1,5-diazocane

Cat. No. B8566381
M. Wt: 323.18 g/mol
InChI Key: SPOIHSORGZWKAW-UHFFFAOYSA-N
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Patent
US04452739

Procedure details

nitrating the 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine in a mixture of concentrated sulfuric acid and 90% nitric acid at a temperature of from about 0° C. to about 5° C. to form 1,3,3,5,7,7-hexanitroperhydro-1,5-diazocine; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1([N+:20]([O-:22])=[O:21])[CH2:11][NH:10][CH2:9][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:7][N:6]([N:18]=[O:19])[CH2:5]1)([O-:3])=[O:2].S(=O)(=O)(O)[OH:24].[N+:28]([O-])([OH:30])=[O:29]>>[N+:18]([N:6]1[CH2:7][C:8]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:9][N:10]([N+:28]([O-:30])=[O:29])[CH2:11][C:4]([N+:1]([O-:3])=[O:2])([N+:20]([O-:22])=[O:21])[CH2:5]1)([O-:24])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1(CN(CC(CNC1)([N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1CC(CN(CC(C1)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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